molecular formula C22H19N3O3 B243406 2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

Cat. No. B243406
M. Wt: 373.4 g/mol
InChI Key: SRGYVPXSMHPTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and pain.
Biochemical and Physiological Effects
2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in lab experiments is its potential applications in the development of new drugs and therapies. It has been shown to have activity against several types of cancer cells and has anti-inflammatory and analgesic effects. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the research of 2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide. One direction is to further investigate its mechanism of action and how it inhibits the growth and proliferation of cancer cells. Another direction is to explore its potential applications in the development of new drugs and therapies for cancer and other diseases. Additionally, more research is needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-methylphenol with 4-chlorobenzyl chloride in the presence of a base to form 2-(2-methylphenoxy)benzyl chloride. This intermediate is then reacted with 2-amino-4-(2-pyridyl)oxazole in the presence of a base to form 2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-yl)benzylamine. Finally, this compound is acetylated with acetic anhydride to form 2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide.

Scientific Research Applications

2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has potential applications in the development of new drugs and therapies. This compound has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and analgesic effects.

properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C22H19N3O3/c1-15-5-2-3-6-18(15)27-14-20(26)24-13-16-8-10-17(11-9-16)22-25-21-19(28-22)7-4-12-23-21/h2-12H,13-14H2,1H3,(H,24,26)

InChI Key

SRGYVPXSMHPTAH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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